- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://it.kuujia.com/scimg/cas/938443-20-0x500.png)
938443-20-0 structure
Nome del prodotto:2,4,7-Trichloropyrido[2,3-d]pyrimidine
Numero CAS:938443-20-0
MF:C7H2Cl3N3
MW:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133
2,4,7-Trichloropyrido[2,3-d]pyrimidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
- zlchem 38
- PubChem20630
- C7H2Cl3N3
- QC-8
- ZLB0025
- DNFDLCRLLQVUQK-UHFFFAOYSA-N
- RW3233
- 6004AC
- PB20564
- FCH1402532
- SY011612
- AM807611
- ST2403652
- AX8158866
- AB0080808
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
- MFCD11109463
- J-507091
- EN300-3253335
- Z1269166412
- SCHEMBL1216985
- A844720
- DTXSID00653353
- CS-B0238
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
- AS-41727
- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
- AKOS015850445
- AC-24556
- DB-079720
- 938443-20-0
-
- MDL: MFCD11109463
- Inchi: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
- Chiave InChI: DNFDLCRLLQVUQK-UHFFFAOYSA-N
- Sorrisi: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1
Proprietà calcolate
- Massa esatta: 232.93100
- Massa monoisotopica: 232.931
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 192
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 38.7
Proprietà sperimentali
- Densità: 1.685
- Punto di fusione: Not available
- Punto di ebollizione: 316.4±42.0℃ at 760 mmHg
- Punto di infiammabilità: Not available
- Indice di rifrazione: 1.688
- PSA: 38.67000
- LogP: 2.98500
- Pressione di vapore: Not available
2,4,7-Trichloropyrido[2,3-d]pyrimidine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- Codice categoria di pericolo: 25-41
- Istruzioni di sicurezza: 26-39-45
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,7-Trichloropyrido[2,3-d]pyrimidine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2,4,7-Trichloropyrido[2,3-d]pyrimidine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D494931-1G |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 1g |
$140 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 1g |
$280 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-25g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 25g |
$4000 | 2024-05-23 | |
eNovation Chemicals LLC | K13258-5g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 5g |
$1800 | 2023-05-08 | |
eNovation Chemicals LLC | D494931-500MG |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 500mg |
$100 | 2024-05-23 | |
Enamine | EN300-3253335-1.0g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 1.0g |
$114.0 | 2025-03-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 1g |
2536.0CNY | 2021-08-04 | |
Enamine | EN300-3253335-0.05g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.05g |
$26.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.1g |
$40.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.5g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.5g |
$89.0 | 2025-03-18 |
2,4,7-Trichloropyrido[2,3-d]pyrimidine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
Riferimento
- Preparation of heterocycles as mTOR inhibitors, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Riferimento
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
Riferimento
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
Riferimento
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
Riferimento
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
Riferimento
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
Riferimento
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Riferimento
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
Riferimento
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
Riferimento
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Riferimento
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
Riferimento
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products
2,4,7-Trichloropyrido[2,3-d]pyrimidine Letteratura correlata
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
3. Book reviews
-
4. Book reviews
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) Prodotti correlati
- 1251623-56-9(N-[(2,4-difluorophenyl)methyl]-1-(3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1806583-40-3(2-Bromo-5-(2-carboxyethyl)benzoic acid)
- 1823679-99-7(Tert-butyl 3-amino-3-cyclobutylpropanoate)
- 848869-86-3(3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate)
- 1361580-14-4(3,4-Dimethyl-2-(3,4,5-trichlorophenyl)pyridine)
- 885267-38-9(5-bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine)
- 1479977-16-6(5-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid)
- 881040-92-2(4-(2-Aminoethyl)-5-4-(Dimethylamino)Phenyl-1,2-Dihydro-3h-Pyrazol-3-One)
- 1805490-32-7(2-Chloromethyl-4-cyano-6-ethylbenzoic acid)
- 1021227-67-7(4-chloro-N-{4-[2-(methylcarbamoyl)ethyl]-1,3-thiazol-2-yl}benzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

Purezza:99%
Quantità:5g
Prezzo ($):512.0